molecular formula C10H11NO5 B14508916 (Nitroperoxy)(2,4,6-trimethylphenyl)methanone CAS No. 62820-97-7

(Nitroperoxy)(2,4,6-trimethylphenyl)methanone

Cat. No.: B14508916
CAS No.: 62820-97-7
M. Wt: 225.20 g/mol
InChI Key: SQDGHNNRFSIUBX-UHFFFAOYSA-N
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Description

(Nitroperoxy)(2,4,6-trimethylphenyl)methanone is an organic compound characterized by the presence of nitroperoxy and 2,4,6-trimethylphenyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitroperoxy)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with a nitroperoxy compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the stability of the nitroperoxy group and to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Nitroperoxy)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitroperoxy group can be oxidized to form more stable compounds.

    Reduction: Reduction of the nitroperoxy group can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroperoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

(Nitroperoxy)(2,4,6-trimethylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Nitroperoxy)(2,4,6-trimethylphenyl)methanone involves its interaction with molecular targets and pathways. The nitroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s interaction with specific enzymes and receptors is also a subject of research.

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
  • (4-Methoxy-phenyl)-(2,4,6-trimethyl-phenyl)-methanone
  • Ethyl phenyl[(2,4,6-trimethylphenyl)carbonyl]phosphinate

Uniqueness

(Nitroperoxy)(2,4,6-trimethylphenyl)methanone is unique due to the presence of the nitroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.

Properties

CAS No.

62820-97-7

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

nitro 2,4,6-trimethylbenzenecarboperoxoate

InChI

InChI=1S/C10H11NO5/c1-6-4-7(2)9(8(3)5-6)10(12)15-16-11(13)14/h4-5H,1-3H3

InChI Key

SQDGHNNRFSIUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OO[N+](=O)[O-])C

Origin of Product

United States

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